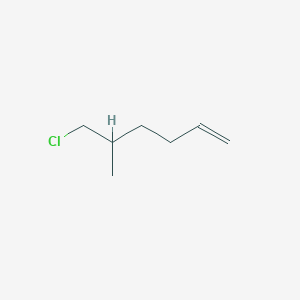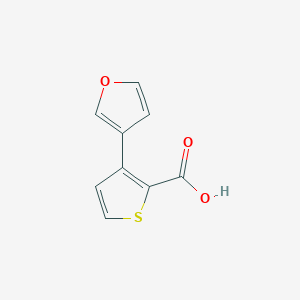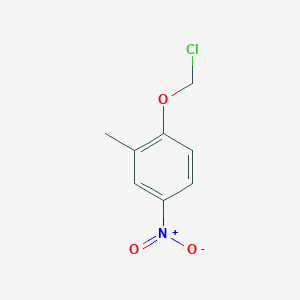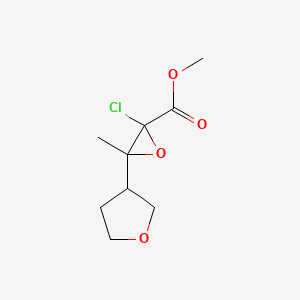
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of methyl 2-chloro-2-(oxolan-3-yl)acetate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is unique due to its specific structural features, such as the presence of both a chloro group and an oxirane ring
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13ClO4 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-8(6-3-4-13-5-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |
Clave InChI |
GAFOPAVVXWVDSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C(=O)OC)Cl)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


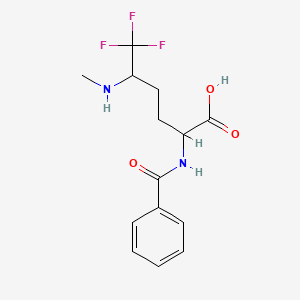
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
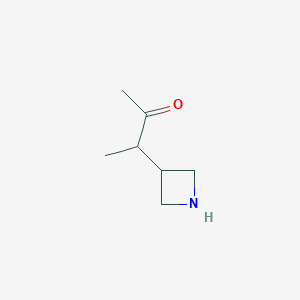

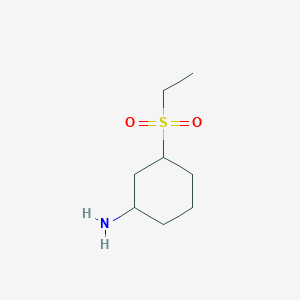
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
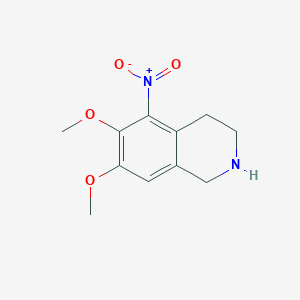
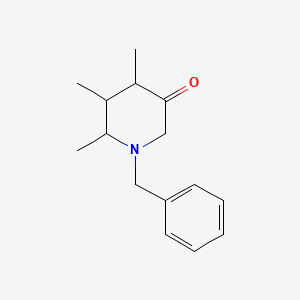
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
